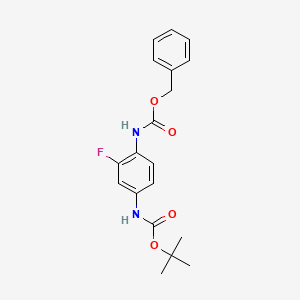
N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenyl)acetamide is a chemical compound that features an imidazole ring, a decyl chain, and a phenylacetamide group. Imidazole is a five-membered heterocyclic moiety known for its broad range of chemical and biological properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenyl)acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions.
Attachment of the Decyl Chain: The decyl chain is introduced via a nucleophilic substitution reaction, where the imidazole nitrogen attacks a decyl halide.
Formation of the Phenylacetamide Group: The phenylacetamide group is formed by reacting 4-hydroxyphenylacetamide with the decyl-imidazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The phenylacetamide group can be reduced to form corresponding amines.
Substitution: The decyl chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed.
Major Products Formed
Oxidation: N-oxides of the imidazole ring.
Reduction: Amines derived from the phenylacetamide group.
Substitution: Various substituted derivatives of the decyl chain.
科学研究应用
N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The imidazole ring interacts with enzymes and receptors, modulating their activity.
Pathways Involved: The compound can inhibit the activity of certain enzymes involved in inflammation and cancer progression.
相似化合物的比较
Similar Compounds
4-(Imidazol-1-yl)phenol: Shares the imidazole ring and phenyl group but lacks the decyl chain.
1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one: Similar structure but with an ethanone group instead of the acetamide group.
Uniqueness
N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenyl)acetamide is unique due to its combination of the imidazole ring, decyl chain, and phenylacetamide group, which confer distinct chemical and biological properties .
属性
CAS 编号 |
88137-93-3 |
|---|---|
分子式 |
C21H31N3O2 |
分子量 |
357.5 g/mol |
IUPAC 名称 |
N-[4-(10-imidazol-1-yldecoxy)phenyl]acetamide |
InChI |
InChI=1S/C21H31N3O2/c1-19(25)23-20-10-12-21(13-11-20)26-17-9-7-5-3-2-4-6-8-15-24-16-14-22-18-24/h10-14,16,18H,2-9,15,17H2,1H3,(H,23,25) |
InChI 键 |
MSXVGBIMJQBWRI-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)OCCCCCCCCCCN2C=CN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


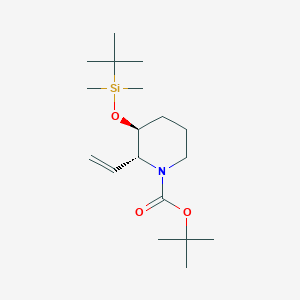
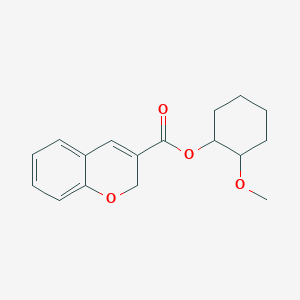

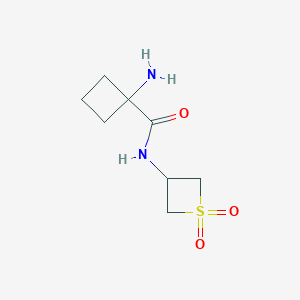
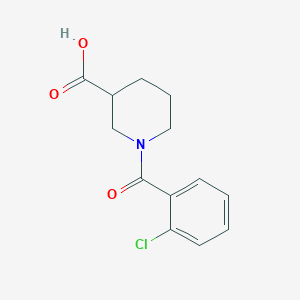
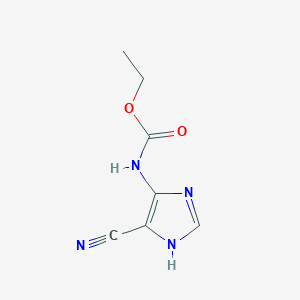
![6-(4-Methoxybenzo[d]oxazol-2-yl)-3-phenyl-2,5-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12943114.png)
